molecular formula C30H29N7O3 B10789020 Aurora kinase inhibitor-8

Aurora kinase inhibitor-8

Cat. No.: B10789020
M. Wt: 535.6 g/mol
InChI Key: KGXBCWANASZZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of FMF-03-145-1 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

FMF-03-145-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

FMF-03-145-1 has several scientific research applications, including:

Comparison with Similar Compounds

FMF-03-145-1 is unique in its high selectivity and potency against Aurora kinases compared to other similar compounds. Some similar compounds include:

FMF-03-145-1 stands out due to its ability to selectively inhibit all three Aurora kinases (A, B, and C) with minimal off-target activity .

Properties

Molecular Formula

C30H29N7O3

Molecular Weight

535.6 g/mol

IUPAC Name

4-(propanoylamino)-N-[4-[(5,8,11-trimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C30H29N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h6-17H,5H2,1-4H3,(H,32,38)(H,33,39)(H,31,34,35)

InChI Key

KGXBCWANASZZQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C5=C(C=C(C=C5)C)C(=O)N4C)C

Origin of Product

United States

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